(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group and a phenylprop-2-enamide structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2,6-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the reaction mixture at a temperature of around 60-70°C for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its bioactive effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,6-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and phenylprop-2-enamide groups. These features contribute to its distinct chemical reactivity and bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
306745-88-0 |
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Molecular Formula |
C15H11Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
(E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-7-4-8-13(17)15(12)18-14(19)10-9-11-5-2-1-3-6-11/h1-10H,(H,18,19)/b10-9+ |
InChI Key |
NFSXMJBBJBVWBD-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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